molecular formula C9H6FNO B1322792 7-fluoroisoquinolin-1(2H)-one CAS No. 410086-27-0

7-fluoroisoquinolin-1(2H)-one

Cat. No.: B1322792
CAS No.: 410086-27-0
M. Wt: 163.15 g/mol
InChI Key: FUOKJYPVIFOPQF-UHFFFAOYSA-N
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Description

7-fluoroisoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C9H6FNO and its molecular weight is 163.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Fluorinated Heterocycles

Fluorinated heterocycles, including 4-fluoroisoquinolin-1(2H)-ones and 5-fluoropyridin-2(1H)-ones, are synthesized through rhodium(III)-catalyzed C-H activation of arenes/alkenes and coupling with 2,2-difluorovinyl tosylate. These compounds are important in pharmaceutical and agrochemical industries due to their unique properties, and the synthetic method is highly versatile and efficient (Wu et al., 2017).

Fluorescent Chemosensors

A coumarin-based chemodosimeter for Cu(2+) in water was designed, utilizing the hydrolysis of 7-hydroxycoumarin to achieve fluorescence enhancement. This probe is selective for Cu(2+) and has potential applications in various environmental and biological contexts (Zhou et al., 2011).

Antimycobacterial Agents

Novel 1,4-dihydro-6-fluoro-7-substituted quinoline-3-carboxylic acids were synthesized and evaluated for their antimycobacterial properties. These compounds showed promising activity against Mycobacterium tuberculosis, indicating potential as therapeutic agents (Senthilkumar et al., 2009).

Strong Emission Properties in Aqueous Solution

7-hydroxyindazolo[2,3-b]isoquinolin-12(7H)-one derivatives were found to emit strong fluorescence in aqueous solution. These compounds, with their unique spectral properties, could be valuable in applications requiring aqueous fluorescence, such as biological imaging (Chang et al., 2019).

Fluorescent Probes for Polymer Characterization

7-dialkylamino-1-methylquinolinium salts, synthesized using 7-fluoro-1-methylquinolinium iodide, demonstrated high fluorescence quantum yields and stability. Their characteristics make them excellent probes for polymer characterization and other applications requiring stable, high-performance fluorescent materials (van den Berg et al., 2006).

Triple Proton Transfer and Stabilization in Polymeric Matrix

7-hydroxyquinoline, when dissolved in a polymeric matrix, exhibited dual fluorescence due to an excited-state triple proton transfer. This property could be harnessed in materials science and photophysics for specific applications requiring dual fluorescence characteristics [(Douhal et al., 1994)](https://consensus.app/papers/roomtemperature-proton-transfer-7hydroxyquinoline-douhal/661dc236428857189b32493f4fa63811/?utm_source=chatgpt).

Photophysical and Electrochemical Studies

A series of 2,3-dihydroquinazolin-4(1H)-ones were studied for their optical and electrochemical properties. The quantum yield and solvent effects were investigated, providing insights into their potential use in various applications, including as novel fluorophores and in anticancer activity studies (Kamble et al., 2017).

Novel Antibacterial Agents

Designing novel N-1 substituents in naphthyridones and quinolones resulted in compounds with potent antibacterial activities. One such compound showed significantly higher potency than established antibiotics against various bacterial strains, demonstrating the potential of fluoroquinolone derivatives in combating bacterial infections (Kuramoto et al., 2003).

Dual Mode Turn-On Red Fluorescent Chemosensor

A novel chemosensor, 9,10-Diphenyl-7H-benzo[d,e]imidazo[2,1-a]isoquinolin-7-one, was developed for copper ions detection. This chemosensor exhibits rapid colorimetric and fluorimetric response, proving useful for live cell imaging and detection of Cu(II) in physiological conditions (Sivaraman et al., 2013).

HIV Type 1 Integrase Inhibitors

2-hydroxyisoquinoline-1,3(2H,4H)-diones (HIDs) were investigated for their ability to inhibit HIV-1 integrase. Substitution at position 7 with electron-withdrawing groups improved antiviral activity, indicating the potential of these compounds in the development of new treatments for HIV (Suchaud et al., 2014).

Fluorescent Sensors for Magnesium in Living Cells

Derivatives of 8-hydroxyquinoline were used as fluorescent sensors for magnesium, a crucial yet challenging ion to detect. These compounds exhibited high affinity and selectivity for Mg(2+), offering a novel approach for assessing magnesium in cellular and biological systems (Farruggia et al., 2006).

Vasodilative Agents

2-Benzylisoquinolin-1(2H)-ones were identified as potent vasodilative agents. These compounds showed significant effects in reducing blood pressure in animal models, suggesting their potential as new therapeutic agents for hypertension (Kang et al., 2015)

Safety and Hazards

The safety information for 7-fluoroisoquinolin-1(2H)-one includes the following hazard statements: H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

Properties

IUPAC Name

7-fluoro-2H-isoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO/c10-7-2-1-6-3-4-11-9(12)8(6)5-7/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUOKJYPVIFOPQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=C1C=CNC2=O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80623857
Record name 7-Fluoroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

410086-27-0
Record name 7-Fluoroisoquinolin-1(2H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80623857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-fluoro-1,2-dihydroisoquinolin-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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